N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-phenylacetohydrazide
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Overview
Description
N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-phenylacetohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-phenylacetohydrazide typically involves the condensation reaction between 1-methyl-1H-pyrrole-2-carbaldehyde and 2-phenylacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-phenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding N-oxide derivatives.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted hydrazone derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-phenylacetohydrazide involves its interaction with biological targets such as enzymes. The compound can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the hydrazone group can interact with various biomolecules, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-phenylacetohydrazide is unique due to the presence of the 1-methyl-1H-pyrrole moiety, which imparts specific electronic and steric properties. This makes it distinct from other Schiff base hydrazones and can influence its reactivity and biological activity .
Properties
Molecular Formula |
C14H15N3O |
---|---|
Molecular Weight |
241.29 g/mol |
IUPAC Name |
N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C14H15N3O/c1-17-9-5-8-13(17)11-15-16-14(18)10-12-6-3-2-4-7-12/h2-9,11H,10H2,1H3,(H,16,18)/b15-11+ |
InChI Key |
UPVIHLDZSDAHTC-RVDMUPIBSA-N |
Isomeric SMILES |
CN1C=CC=C1/C=N/NC(=O)CC2=CC=CC=C2 |
Canonical SMILES |
CN1C=CC=C1C=NNC(=O)CC2=CC=CC=C2 |
solubility |
29.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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